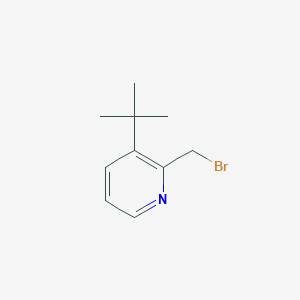
3'-Chloro-2-nitro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Chloro-2-nitro-1,1’-biphenyl is an organic compound with the molecular formula C12H8ClNO2 It is a derivative of biphenyl, where one of the benzene rings is substituted with a chlorine atom at the 3’ position and a nitro group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3’-Chloro-2-nitro-1,1’-biphenyl typically involves a Suzuki coupling reaction. This method uses o-chloronitrobenzene and to-chlorophenylboronic acid as starting materials. The reaction is carried out under nitrogen or other inert gas shielding, with an alkaline reagent and a nickel or copper catalyst . The reaction conditions include a temperature of 130°C and a reaction time of 19 hours .
Industrial Production Methods
In industrial settings, the preparation of 3’-Chloro-2-nitro-1,1’-biphenyl can be scaled up using continuous flow processes. This method involves a similar Suzuki coupling reaction but is optimized for large-scale production. The use of continuous flow reactors allows for better control over reaction conditions and improved yields .
Analyse Des Réactions Chimiques
Types of Reactions
3’-Chloro-2-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the chlorine atom.
Reduction: 3’-Chloro-2-amino-1,1’-biphenyl.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Applications De Recherche Scientifique
3’-Chloro-2-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3’-Chloro-2-nitro-1,1’-biphenyl involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. These interactions can affect biological pathways and molecular targets, making the compound of interest in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1,1’-biphenyl: Similar structure but lacks the nitro group.
3-Nitro-1,1’-biphenyl: Similar structure but lacks the chlorine atom.
4’-Chloro-2-nitro-1,1’-biphenyl: Similar structure with different substitution positions.
Uniqueness
3’-Chloro-2-nitro-1,1’-biphenyl is unique due to the specific positions of the chlorine and nitro groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C12H8ClNO2 |
|---|---|
Poids moléculaire |
233.65 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-2-nitrobenzene |
InChI |
InChI=1S/C12H8ClNO2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14(15)16/h1-8H |
Clé InChI |
YSOWAWGRIYZJHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


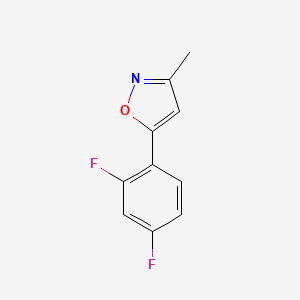
![Benzo[g]quinazoline](/img/structure/B13665071.png)
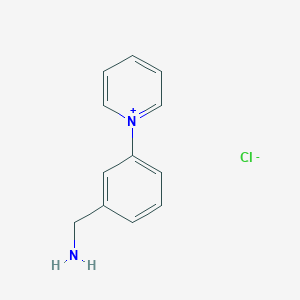

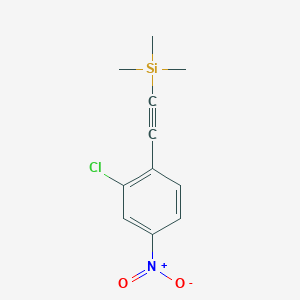
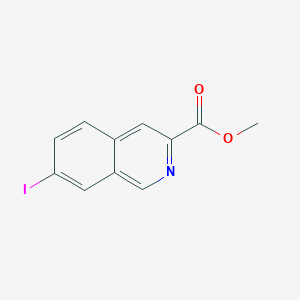
![5-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13665093.png)


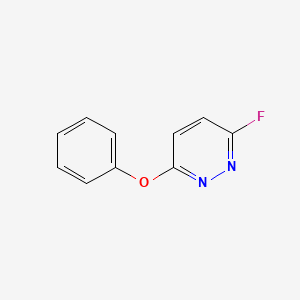
![[3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid](/img/structure/B13665112.png)
![2-Amino-5-(2-hydroxyethyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13665125.png)
